molecular formula C₁₉H₁₇D₄ClN₂O₃S B1162035 Pioglitazone-d4(aryl) Hydrochloride

Pioglitazone-d4(aryl) Hydrochloride

Cat. No.: B1162035
M. Wt: 396.92
Attention: For research use only. Not for human or veterinary use.
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Description

Pioglitazone-d4(aryl) Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₇D₄ClN₂O₃S and its molecular weight is 396.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₉H₁₇D₄ClN₂O₃S

Molecular Weight

396.92

Synonyms

5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione Hydrochloride;  AD-4833-d4 ;  Actos-d4 ;  U-72107A-d4 ; 

Origin of Product

United States

The Significance of Pioglitazone and Its Isotopologues in Biomedical Studies

Pioglitazone (B448) is an oral antidiabetic medication from the thiazolidinedione class used to manage type 2 diabetes mellitus. nih.gov It works by improving the body's sensitivity to insulin (B600854), rather than stimulating insulin release, which helps to lower blood glucose levels. youtube.com Pioglitazone is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. drugbank.comnih.gov By activating PPARγ, pioglitazone enhances the uptake and use of glucose in muscle and fat tissues and reduces glucose production in the liver. nih.govyoutube.com

In biomedical investigations, isotopologues of pioglitazone, such as those labeled with stable isotopes like deuterium (B1214612), are invaluable. These labeled versions are chemically almost identical to the parent drug but can be easily traced and distinguished in biological systems. This allows researchers to study the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.com

Pioglitazone D4 Aryl Hydrochloride: a Unique Tool for Research

Advanced Chemical Synthesis of this compound

The synthesis of this compound involves adapting established synthetic routes for pioglitazone to include a deuterated starting material or a specific deuteration step targeting the central phenyl ring.

Regioselective Deuterium Incorporation into the Aryl Moiety: Specific Methodologies

Achieving regioselective deuteration—the placement of deuterium at specific positions on the aryl ring—is paramount. This can be accomplished either by using a pre-deuterated starting material or by direct hydrogen-deuterium (H/D) exchange on a pioglitazone precursor.

One common strategy involves starting with a deuterated version of a key building block, such as 4-hydroxybenzaldehyde-2,3,5,6-d4 (B570186). This ensures the four deuterium atoms are precisely located on the phenyl ring that will become the central aryl moiety of the final pioglitazone molecule. This pre-labeled precursor is then carried through the standard synthetic pathway.

Alternatively, direct deuteration can be achieved on an intermediate. Modern catalytic methods allow for site-selective C-H bond activation and subsequent deuteration. snnu.edu.cn For instance, transition-metal catalysts, particularly those based on iridium or palladium, can direct deuteration to specific positions on an aromatic ring, often ortho to an existing functional group. snnu.edu.cn

Multi-Step Reaction Pathways and Intermediates in Deuterated Pioglitazone Synthesis

The synthesis of pioglitazone, and by extension its deuterated analogue, is a multi-step process. A common pathway begins with the etherification of a deuterated phenol derivative with a pyridine-containing side chain.

A Proposed Synthetic Pathway:

Ether Formation: The synthesis can start with the condensation of 2-(5-ethylpyridin-2-yl)ethanol with a deuterated 4-hydroxybenzaldehyde (4-hydroxybenzaldehyde-d4). newdrugapprovals.org This reaction forms the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde-d4.

Knoevenagel Condensation: The resulting deuterated aldehyde is then condensed with thiazolidine-2,4-dione. newdrugapprovals.orgsioc-journal.cn This reaction, typically catalyzed by a weak base like piperidine (B6355638), yields 5-{-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene-d4}thiazolidine-2,4-dione.

Reduction: The double bond in the benzylidene intermediate is subsequently reduced. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). sioc-journal.cn This step produces the pioglitazone-d4 free base.

Salt Formation: Finally, the deuterated pioglitazone base is treated with hydrochloric acid to form the stable this compound salt. sioc-journal.cn

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate NameChemical Structure (Aryl Moiety)Role in Synthesis
4-hydroxybenzaldehyde-d4C₆D₄(OH)CHODeuterated starting material
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde-d4C₆D₄(CHO)O-RProduct of etherification
5-{-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene-d4}thiazolidine-2,4-dioneC₆D₄(=C-R**)O-RProduct of condensation
Pioglitazone-d4 (free base)C₆D₄(CH₂-R**)O-R*Final product before salt formation

R represents the 2-(5-ethylpyridin-2-yl)ethoxy side chain. *R represents the thiazolidine-2,4-dione ring.*

Catalytic and Reagent-Based Approaches for Aryl Deuteration

Modern synthetic chemistry offers a variety of powerful methods for introducing deuterium into aryl systems. These can be broadly categorized as catalytic and reagent-based approaches.

Catalytic Methods: Transition-metal catalysis is a highly efficient tool for site-selective deuteration. snnu.edu.cn

Iridium Catalysis: Iridium complexes are known to catalyze H/D exchange on aromatic rings, often directed by existing functional groups to achieve high regioselectivity (e.g., ortho-deuteration). snnu.edu.cn Deuterium oxide (D₂O) is a common, inexpensive, and safe deuterium source for these reactions. snnu.edu.cn

Palladium Catalysis: Palladium catalysts can be used for ortho-C–H deuteration of specific substrates, such as phenylacetic acid derivatives, using deuterated acetic acid (d4-acetic acid) as the deuterium source. snnu.edu.cn

Iron Catalysis: Recently, atomically dispersed iron-based catalysts have been developed for the highly efficient deuteration of arenes and heteroarenes using D₂O under mild conditions. acs.org

Reagent-Based Methods:

Base-Mediated Deuteration: A cost-effective and metal-free strategy involves base-promoted H/D exchange using deuterated solvents as the deuterium source. nih.govacs.org For example, using potassium hydroxide (B78521) (KOH) in deuterated dimethyl sulfoxide (DMSO-d₆) can facilitate the selective deuteration of various organic molecules. acs.org

Table 2: Comparison of Aryl Deuteration Methodologies

MethodCatalyst/ReagentDeuterium SourceKey Features
Iridium CatalysisIr(III) NHC complexesD₂OHigh regioselectivity, often directed by functional groups. snnu.edu.cn
Palladium CatalysisPd(II) complexesd4-Acetic AcidEffective for specific substrates like phenylacetic acids. snnu.edu.cn
Iron CatalysisFe-P pair-site catalystD₂OHigh efficiency under mild conditions. acs.org
Base-MediatedKOHDMSO-d₆Metal-free, cost-effective. nih.govacs.org

Assessment of Isotopic Purity and Labeling Efficiency

After synthesis, it is crucial to verify both the isotopic and chemical purity of this compound. This involves quantitative analysis to confirm the degree of deuterium incorporation and chromatographic methods to assess purity and identify any related impurities.

Quantitative Analytical Techniques for Deuterium Content Determination (e.g., Mass Spectrometry, NMR Spectroscopy)

Two primary analytical techniques are used to determine the isotopic enrichment of the synthesized compound.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound. By comparing the mass spectrum of the deuterated analogue to its non-deuterated counterpart, the incorporation of deuterium atoms can be confirmed. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the calculation of the isotopic distribution and the average deuterium content. nih.gov For quantitative analysis, techniques like dual-inlet gas isotope mass spectrometry can be employed to obtain precise measurements of deuterium abundance. nih.gov Chiral high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is also used to quantify both deuterated and protonated forms in various samples. nih.govresearchgate.net

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a ²H-NMR spectrum are nearly identical to those in a ¹H-NMR spectrum, making spectral interpretation straightforward. sigmaaldrich.com Under appropriate experimental conditions, the peak integrals in a ²H-NMR spectrum are quantitative, allowing for the determination of the deuterium atom percent (atom%) enrichment at specific sites on the molecule. sigmaaldrich.com This provides a clear picture of both the labeling efficiency and regiochemical purity.

Chromatographic Purity and Impurity Profiling of Deuterated Analogues

Chromatographic techniques are essential for assessing the chemical purity of the final product and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical compounds. merckmillipore.com A validated HPLC method, often using a reverse-phase column like a C18, is used to separate the main compound from any impurities. merckmillipore.com The purity is typically expressed as a percentage based on the area of the main peak relative to the total area of all peaks detected, commonly by a UV detector set to an appropriate wavelength (e.g., 269 nm for pioglitazone). merckmillipore.com

Impurity Profiling: Regulatory guidelines require the identification and characterization of impurities in drug substances. Advanced techniques like two-dimensional ultra-high-performance liquid chromatography (2D-UHPLC) combined with HRMS are used for comprehensive impurity profiling. nih.govnih.gov This powerful combination allows for the separation of co-eluting impurities and their subsequent identification based on accurate mass and fragmentation patterns (MSⁿ data). nih.gov This process helps to build a complete profile of the synthesized deuterated compound, ensuring its quality and safety.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a sensitive and selective LC-MS/MS method is a meticulous process that involves the optimization of numerous parameters to achieve reliable quantification of analytes in biological samples. The use of a stable isotope-labeled internal standard like this compound is integral to this process, compensating for potential variations during sample extraction and ionization.

Optimization of Chromatographic Separation for Pioglitazone and its Metabolites in Biological Matrices

Effective chromatographic separation is critical for distinguishing the analyte of interest from endogenous matrix components and other related substances. For pioglitazone and its primary active metabolites, such as the M-III (keto-derivative) and M-IV (hydroxy-derivative), various reversed-phase columns are employed to achieve optimal separation. nih.gov

A common approach involves the use of C8 or C18 columns. nih.govrsc.org For instance, one method utilized a Kinetex® C8 column (50 × 4.6 mm, 5 μm) with a gradient elution of methanol (B129727) and 0.1% formic acid at a flow rate of 0.7 mL/min. nih.gov This setup allowed for the successful separation of pioglitazone and its hydroxyl metabolite within a 4-minute run time. nih.gov Another study reported the use of a YMC Pro C18 column (100 mm × 4.6 mm, 3μ) with a mobile phase of 0.1% v/v formic acid and acetonitrile (B52724) (5:95) at a flow rate of 0.7 mL/min. rsc.org The selection of the mobile phase composition and gradient profile is crucial for achieving sharp peak shapes and adequate resolution between pioglitazone and its metabolites. nih.govnih.gov

The sample preparation technique also plays a significant role. Simple and rapid protein precipitation with acetonitrile is a frequently used method for extracting pioglitazone and its metabolites from plasma samples. nih.gov This technique is favored for its efficiency and compatibility with high-throughput analysis. nih.gov

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity, which is essential for quantifying low concentrations of drugs and their metabolites in biological fluids. The instrument is typically operated in the positive ion electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for quantification. nih.govnih.gov

In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For pioglitazone, a common transition is m/z 357.2 → 119.1. nih.gov For its hydroxyl metabolite, the transition m/z 373.1 → 150.1 is often monitored. nih.gov The deuterated internal standard, Pioglitazone-d4, is monitored at a specific transition, such as m/z 361.1 → 138.1, to distinguish it from the unlabeled analyte. nih.gov The optimization of MS parameters, including declustering potential, collision energy, and cell exit potential, is performed for each analyte and the internal standard to maximize the signal intensity and ensure the specificity of the assay.

Integration of this compound as a Stable Isotope Labeled Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. nih.gov Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. nih.govnih.gov This co-behavior allows the SIL-IS to accurately correct for variations that can occur during the analytical process, leading to more precise and accurate quantification. nih.gov

The concentration of the internal standard is kept constant across all samples, including calibration standards, quality control samples, and unknown study samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric approach effectively normalizes the data, minimizing the impact of matrix effects and other sources of variability. nih.gov

Quantitative Bioanalytical Validation Parameters for Deuterated Internal Standard-Based Assays

A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov

Assessment of Linearity, Precision, and Accuracy in Preclinical Samples

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression analysis is then applied. For pioglitazone, methods have demonstrated linearity over concentration ranges such as 10-3000 ng/mL. nih.gov A correlation coefficient (r²) greater than 0.99 is typically required to demonstrate good linearity. nih.gov

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. For preclinical samples, intra-day and inter-day precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days, respectively. Acceptance criteria are typically within ±15% for both precision (as CV%) and accuracy, except for the lower limit of quantification (LLOQ), where ±20% is often acceptable. nih.gov

Linearity and LLOQ of Pioglitazone Assays

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
Pioglitazone10-300010 nih.gov
Hydroxyl Pioglitazone5-20005 nih.gov
Pioglitazone1–5001 rsc.org

Precision and Accuracy Data for Pioglitazone

ParameterConcentration LevelValueReference
Inter-day Precision (CV%)QC Samples≤10.5% nih.gov
Inter-day Accuracy (% Nominal)QC Samples84.6% to 103.5% nih.gov
Intra-day Precision-<5% nih.gov
Inter-day Precision-<10% nih.gov

Evaluation of Matrix Effects, Recovery, and Selectivity

Matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix. It is a significant concern in LC-MS/MS analyses as it can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like Pioglitazone-d4 is crucial for compensating for matrix effects. nih.govnih.gov The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov

Recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. nih.gov Consistent and reproducible recovery is more important than achieving 100% recovery. Studies have shown recovery for pioglitazone to be in the range of 85-110%. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. Selectivity is assessed by analyzing blank samples from different sources to check for any interfering peaks at the retention time of the analyte and internal standard. nih.gov

Bioanalytical Method Validation Parameters

ParameterTypical Acceptance CriteriaImportance
Matrix EffectIS-normalized matrix factor should be consistent across different lots of matrix.Ensures that the matrix does not interfere with the ionization of the analyte.
RecoveryShould be consistent and reproducible, though not necessarily 100%.Indicates the efficiency of the sample extraction process.
SelectivityNo significant interfering peaks at the retention times of the analyte and IS in blank matrix.Confirms the method's ability to measure only the intended analyte.

Analytical Stability Studies (e.g., freeze-thaw, short-term, long-term) for Deuterated Pioglitazone and its Analytes

The reliability of a bioanalytical method hinges on the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions. For methods employing Pioglitazone-d4 as an internal standard, its stability must be demonstrated to be comparable to that of the unlabeled pioglitazone. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), mandate rigorous stability assessments.

Freeze-Thaw Stability: This is crucial for samples that may be frozen and thawed multiple times before analysis. Studies have demonstrated that pioglitazone in human plasma is stable for at least three freeze-thaw cycles when stored at -20°C and -30°C. researchgate.netnih.gov In validated methods using Pioglitazone-d4, the internal standard is subjected to the same conditions, and its response must remain consistent to ensure accurate quantification. For instance, a study validating a method for pioglitazone and candesartan (B1668252) showed that after three freeze-thaw cycles, the mean percentage nominal values for the analytes were well within the acceptable limit of ±15% of the predicted concentrations, indicating the stability of the entire analytical process, including the internal standard. researchgate.net

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte and internal standard in the biological matrix at room temperature for a period that simulates the sample handling time during routine analysis. Pioglitazone has been found to be stable in plasma for at least 24 hours at room temperature. researchgate.net Validated methods using Pioglitazone-d4 as an internal standard have confirmed bench-top stability for periods such as 10 hours, with results falling within acceptable limits. researchgate.net

Long-Term Stability: To ensure the integrity of samples stored for extended periods, long-term stability is assessed. Research indicates that pioglitazone is stable in plasma for at least 14 weeks at -20°C and for at least 2 weeks at -30°C. researchgate.netnih.gov One study specifically mentioned long-term stability testing at -70°C for 50 days, with the results being within acceptable limits. researchgate.net For a method to be considered valid, the deuterated internal standard, Pioglitazone-d4, must also exhibit comparable long-term stability.

The stability of processed samples is also evaluated. For example, pioglitazone has been shown to be stable in processed samples for at least 24 hours at room temperature and 48 hours at -20°C. researchgate.net Furthermore, autosampler stability for 48 hours has been established in methods utilizing Pioglitazone-d4. researchgate.net

Table 1: Summary of Stability Data for Pioglitazone in Human Plasma

Stability Parameter Condition Duration Result Citation
Freeze-Thaw Stability 3 cycles (-20°C to RT) 3 cycles Stable researchgate.net
Freeze-Thaw Stability 3 cycles (-30°C) 3 cycles Stable nih.gov
Short-Term (Bench-Top) Room Temperature 24 hours Stable researchgate.net
Long-Term Stability -20°C 14 weeks Stable researchgate.net
Long-Term Stability -30°C 2 weeks Stable nih.gov
Long-Term Stability -70°C 50 days Stable researchgate.net
Processed Sample Stability Room Temperature 24 hours Stable researchgate.net
Processed Sample Stability -20°C 48 hours Stable researchgate.net
Autosampler Stability Not Specified 48 hours Stable researchgate.net

Application in High-Throughput Quantitative Analysis of Biological Specimens

The demand for rapid analysis of large numbers of samples in clinical trials and pharmacokinetic studies has driven the development of high-throughput screening (HTS) assays. This compound is integral to these HTS methods, which are typically based on LC-MS/MS.

The use of a deuterated internal standard like Pioglitazone-d4 is advantageous in HTS for several reasons. It allows for simplified and rapid sample preparation techniques, such as protein precipitation or direct injection, which are amenable to automation. nih.govnih.gov For instance, a high-throughput method for pioglitazone in human serum utilized a direct-injection approach, where a 10 µL portion of the sample mixed with the internal standard was injected directly into the LC-MS/MS system. nih.gov Another novel LC-MS/MS method for the simultaneous determination of pioglitazone, its hydroxyl metabolite, and alogliptin (B1666894) in human plasma used Pioglitazone-d4 as an internal standard and employed a simple protein precipitation technique with acetonitrile. nih.gov

The chromatographic run times in these methods are typically very short, often under 4 minutes per sample, which is a hallmark of high-throughput analysis. nih.govnih.gov This rapid analysis is achieved through the use of modern LC columns and optimized mobile phases, coupled with the high selectivity of the tandem mass spectrometer. The MS/MS detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Pioglitazone-d4, a common transition monitored is m/z 361.1 → 138.1. nih.gov

The combination of a stable isotope-labeled internal standard, rapid sample processing, and fast chromatographic analysis allows for the reliable and efficient quantification of pioglitazone in a large number of biological samples, making it suitable for demanding research and clinical environments.

Table 2: High-Throughput Methodologies Utilizing Pioglitazone-d4

Analytical Technique Sample Preparation Run Time Internal Standard Application Citation
LC-MS/MS Direct Injection Not Specified Not Specified (Implied) Bioequivalence Study nih.gov
LC-MS/MS Protein Precipitation < 4 minutes Pioglitazone-d4 Pharmacokinetic Study nih.gov
LC-MS/MS Liquid-Liquid Extraction 2.5 minutes Not Specified Clinical Studies nih.gov

Methodological Aspects of Stress and Degradation Studies on Pioglitazone Hydrochloride using Analytical Techniques

Stress testing, or forced degradation studies, are essential for identifying the potential degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods. While these studies are performed on the non-deuterated Pioglitazone Hydrochloride, the resulting stability-indicating method is then used for the analysis of stability samples of the drug product, where a deuterated internal standard like Pioglitazone-d4 would be employed for quantification.

Forced degradation studies on Pioglitazone Hydrochloride have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Acid and Base Hydrolysis: Studies have shown that Pioglitazone Hydrochloride undergoes degradation under both acidic and basic conditions. For instance, refluxing in 1 N HCl for an extended period can lead to degradation. nih.gov Similarly, exposure to 0.1 N NaOH also results in significant degradation. nih.gov

Oxidative Degradation: Pioglitazone has been found to be susceptible to oxidative stress. Treatment with hydrogen peroxide (e.g., 5% H2O2) leads to the formation of degradation products. nih.gov

Thermal and Photolytic Degradation: The drug has shown relative stability under thermal stress (e.g., 80°C for 20 days) and photolytic conditions (exposure to sunlight), with only minor degradation observed. nih.gov

The primary analytical technique used to separate and identify the drug from its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection. The goal is to develop a method where the peaks for the parent drug and all degradation products are well-resolved. Once such a stability-indicating method is validated, this compound can be used as an internal standard for the accurate quantification of pioglitazone in the presence of its degradants during formal stability studies.

Table 3: Summary of Forced Degradation Studies on Pioglitazone Hydrochloride

Stress Condition Reagent/Condition Observation Analytical Method Citation
Acid Hydrolysis 1 N HCl Degradation observed RP-HPLC nih.gov
Base Hydrolysis 1 N NaOH Degradation observed RP-HPLC nih.gov
Oxidation 5% H2O2 Degradation observed RP-HPLC nih.gov
Thermal Degradation 80°C Negligible degradation RP-HPLC nih.gov
Photolytic Degradation Sunlight Negligible degradation RP-HPLC nih.gov

In Vitro Metabolism and Biotransformation Research Utilizing Deuterated Pioglitazone

Elucidation of Metabolic Pathways in Subcellular Fractions and Cultured Cell Systems

In vitro models are essential for mapping the metabolic fate of xenobiotics. For Pioglitazone (B448), incubations with human liver microsomes (HLMs) and hepatocytes have been instrumental in identifying the key enzymatic reactions it undergoes. nih.gov These systems contain the primary enzymes responsible for drug metabolism, allowing researchers to observe the biotransformations in a setting that mimics the human liver.

Pioglitazone is extensively metabolized through both Phase I and Phase II reactions. drugbank.com

Phase I Metabolism: The primary route of Phase I metabolism for Pioglitazone is oxidation, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.orgresearchgate.net In vitro studies using human liver microsomes and recombinant CYP isoforms have definitively identified CYP2C8 as the principal enzyme responsible for Pioglitazone's metabolism. pharmgkb.orgnih.govresearchgate.net CYP3A4 also contributes to its metabolism, but to a lesser extent. drugbank.comnih.gov These enzymes catalyze hydroxylation reactions on the parent molecule, leading to the formation of several active metabolites, most notably M-IV (hydroxy pioglitazone) and its subsequent oxidation product, M-III (keto pioglitazone). pharmgkb.orgthieme-connect.comnih.gov While some studies suggest minor roles for other isoforms like CYP1A2 and CYP2D6, CYP2C8 remains the major contributor. pharmgkb.orgnih.gov

Phase II Metabolism: Following Phase I oxidation, Pioglitazone and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. In vitro studies with hepatocytes have identified novel metabolic pathways involving glucuronidation. nih.gov Specifically, N-glucuronidation of the thiazolidinedione ring has been observed, forming metabolites such as M7 (thiazolidinedione ring N-glucuronide). nih.govresearchgate.net These glucuronide conjugates, along with sulfate (B86663) conjugates, are part of the broader metabolic profile of Pioglitazone. drugbank.com

One of the significant challenges in metabolomics is distinguishing drug-derived metabolites from the vast number of endogenous compounds present in biological matrices. nih.gov Many endogenous molecules may have masses or chromatographic retention times similar to those of drug metabolites, leading to potential interference and inaccurate identification.

The use of stable isotope-labeled compounds like Pioglitazone-d4(aryl) Hydrochloride provides a definitive solution. clearsynth.com The deuterium (B1214612) atoms increase the mass of the molecule by a known amount (in this case, +4 Da for the aryl-d4 variant) compared to the unlabeled drug. nih.gov When a mixture of the labeled and unlabeled drug is incubated in an in vitro system, every metabolite derived from the drug will appear as a unique "doublet" or "isotope pair" in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms. nih.govnih.gov This signature pattern allows for the unequivocal identification of drug-related material, effectively filtering out the background noise from endogenous compounds and ensuring that only true metabolites are flagged for further investigation. clearsynth.comscioninstruments.comsubstack.com

Identification and Structural Characterization of Pioglitazone Metabolites

Once potential metabolites are detected, their exact chemical structures must be determined. This process relies on sophisticated analytical techniques that can provide detailed information about molecular mass and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of metabolite identification. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 parts per million), which allows for the confident determination of a metabolite's elemental formula. nih.gov By comparing the accurate mass of a potential metabolite to that of the parent drug and considering plausible biotransformations (e.g., hydroxylation, oxidation, glucuronidation), researchers can generate a list of likely structures. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented and the resulting fragment ions are analyzed to piece together the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and definitive structural information. nih.govresearchgate.net While HRMS excels at determining molecular formulas, NMR reveals the precise arrangement of atoms and their connectivity within a molecule. researchgate.netdergipark.org.tr For novel or unexpected metabolites, isolation from the biological matrix followed by 1H and 13C NMR analysis is often necessary to unambiguously confirm the structure, including the specific site of metabolic modification. nih.govresearchgate.net

Stable isotope tracing (SIT) using deuterated compounds like Pioglitazone-d4 is a powerful strategy for achieving comprehensive metabolite profiling. nih.govnih.gov In this approach, a mixture of the unlabeled drug and its deuterated counterpart (e.g., a 1:1 ratio) is incubated with an in vitro system like liver microsomes or hepatocytes. nih.gov The samples are then analyzed by LC-MS.

The data analysis software is programmed to search for the characteristic isotopic pairs—peaks separated by the mass of the deuterium label (e.g., 4.025 Da for a d4-labeled compound). nih.gov This method rapidly and reliably identifies all drug-related species, from major metabolites to trace-level products, that might otherwise be missed using conventional methods. nih.gov A study employing this technique for Pioglitazone successfully identified numerous metabolites, demonstrating that combining stable isotope tracing with HRMS is an effective and comprehensive approach for drug metabolite identification. nih.govjfda-online.com

Investigations into Enzyme Kinetics and Isotope Effects in Drug Metabolism

Beyond identifying metabolic pathways, it is crucial to understand the rate at which these transformations occur and the factors that influence them. Pioglitazone-d4 plays a key role in these quantitative investigations.

In vitro studies are used to determine key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ) of the reaction. These values help predict how the drug will be metabolized at different concentrations. For Pioglitazone, in vitro experiments have determined the kinetic constants for the formation of its major metabolites by specific CYP enzymes. nih.govresearchgate.net For instance, the mean intrinsic clearance for the formation of metabolite M-IV was found to be highest for CYP2C8 and CYP1A2. nih.gov

The use of deuterated compounds also allows for the study of the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where replacing an atom with its heavier isotope (like hydrogen with deuterium) can slow down the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Therefore, if a C-H bond is cleaved during a metabolic reaction, the deuterated version of the molecule will be metabolized more slowly. This effect has been leveraged to stabilize drug molecules at metabolically vulnerable positions. In the case of Pioglitazone, deuterium has been used to stabilize its chiral center, affecting the rate of interconversion between its two stereoisomers and altering the exposure to its metabolites. nih.gov The use of this compound as an internal standard is predicated on the assumption that the aryl C-D bonds are not cleaved during metabolism, thus avoiding a significant KIE that would compromise its function as a reliable tracer for the parent compound. aptochem.comacanthusresearch.com

Assessment of Metabolic Isotope Effects on Enzyme Activity and Reaction Rates

The introduction of deuterium at a metabolic site can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of deuterium compared to hydrogen. The C-D bond is stronger and requires more energy to break than a C-H bond. In the context of drug metabolism, this can significantly impact the rate at which a drug is broken down by enzymes.

Pioglitazone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C8 and CYP3A4 being the major isoforms involved. plos.org One of the main metabolic pathways for pioglitazone is the hydroxylation of the aromatic (aryl) ring. The use of this compound in in vitro systems, such as human liver microsomes (HLMs) or with recombinant CYP enzymes, allows for a detailed assessment of the KIE on its metabolism.

Another important phenomenon that can be studied using deuterated analogues is "metabolic switching". plos.orgnih.gov If the primary metabolic pathway (aryl hydroxylation) is slowed down due to the KIE, the metabolic machinery may shift towards alternative metabolic routes that were previously minor. For pioglitazone, this could mean increased metabolism at other sites of the molecule.

Below is a hypothetical data table illustrating potential findings from an in vitro study comparing the metabolism of pioglitazone and this compound in human liver microsomes.

Table 1: Hypothetical Metabolic Rates and Isotope Effects of Pioglitazone and this compound in Human Liver Microsomes
CompoundMetabolic PathwayRate of Metabolite Formation (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
PioglitazoneAryl Hydroxylation150.2 ± 12.51.8
This compoundAryl Hydroxylation83.4 ± 9.8
PioglitazoneOther Oxidative Metabolites35.7 ± 4.10.7 (Inverse KIE suggests metabolic switching)
This compoundOther Oxidative Metabolites51.0 ± 5.6

This table is for illustrative purposes and does not represent actual experimental data.

Preclinical Pharmacokinetic and Disposition Studies in Animal Models Using Pioglitazone D4 Aryl Hydrochloride

Role of Deuterated Pioglitazone (B448) in Assessing Stereoisomer Interconversion and Disposition in Vivo

Pioglitazone is a chiral compound that is administered as a racemic mixture, containing equal parts of its (R)- and (S)-stereoisomers. A critical aspect of its pharmacology is that these stereoisomers can convert into one another within the body, a process known as in vivo interconversion. nih.govnih.gov This phenomenon presents a significant challenge for researchers aiming to delineate the specific pharmacokinetic profiles and therapeutic contributions of each individual stereoisomer. To overcome this, deuterium-stabilized versions of pioglitazone, such as Pioglitazone-d4(aryl) Hydrochloride, have been developed as essential research tools.

By strategically replacing hydrogen atoms at the chiral center with heavier deuterium (B1214612) isotopes, the chemical bond is strengthened, thereby inhibiting the in vivo interconversion. nih.govnih.gov This stabilization allows for the administration of a single, distinct stereoisomer to animal models, enabling a clear assessment of its unique disposition—how it is absorbed, distributed, metabolized, and excreted—without the confounding presence of its counterpart.

Preclinical studies utilizing deuterium-stabilized (R)-pioglitazone (also known as PXL065) and (S)-pioglitazone have been instrumental in understanding their individual behaviors. nih.govnih.gov Research has revealed that the disposition of pioglitazone stereoisomers is species-dependent. When the standard racemic mixture is administered, rodents exhibit a substantial stereoselectivity for the (S)-isomer, whereas dogs show nearly equivalent exposure to both, and humans display a modest selectivity for the (R)-isomer. nih.gov This highlights the necessity of studying each stereoisomer in isolation to accurately predict its behavior in different species.

Table 1: Stereoselective Exposure Following Racemic Pioglitazone Administration

SpeciesPredominant Stereoisomer ExposureCitation
RodentsSubstantial (S)-stereoselectivity nih.gov
DogEquivalent exposure to both stereoisomers nih.gov
HumanModest (R)-stereoselectivity nih.gov

The use of deuterated forms in preclinical models has successfully demonstrated the ability to control and study the disposition of a single stereoisomer. When a deuterium-stabilized stereoisomer was administered, it resulted in a significant three- to eight-fold enrichment in the plasma exposure of that specific isomer compared to the other. nih.gov This method provides a clear window into the pharmacokinetic profile of the individual (R) and (S) forms.

Further studies in female albino Wistar rats, while not using a deuterated form, have reinforced the concept of stereoselective disposition by showing significant differences in key pharmacokinetic parameters between the (R) and (S) enantiomers after administration of the racemate. elsevierpure.comnih.gov The area under the curve (AUC), a measure of total drug exposure, was found to be more than twofold higher for the (R)-enantiomer compared to the (S)-enantiomer, indicating substantial differences in their metabolism or clearance. nih.gov

Table 2: Key Pharmacokinetic Parameter Differences Between Pioglitazone Enantiomers in Wistar Rats

ParameterFindingCitation
Cmax, AUClast, AUCINF obsSignificant differences observed between (R)- and (S)-enantiomers elsevierpure.comnih.gov
AUCisomer (R)/AUCisomer (S) RatioGreater than 2.0 nih.gov

Mechanistic Investigations and Molecular Target Research with Deuterated Pioglitazone Analogues

Ligand-Receptor Binding and Molecular Interaction Studies

The primary mechanism of action for pioglitazone (B448) is its role as a potent agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govfrontiersin.org Deuterated versions of pioglitazone are instrumental in dissecting the specifics of this interaction.

Assessment of Binding Affinities to Peroxisome Proliferator-Activated Receptors (PPARγ, PPARα) using Labeled Ligands

Deuterium-stabilized analogues of pioglitazone have been pivotal in differentiating the roles of its two stereoisomers, (R)-pioglitazone and (S)-pioglitazone, which interconvert in the body. nih.govnih.gov Research using these labeled compounds has revealed that the stereoisomers have markedly different affinities for PPARγ.

Specifically, (S)-pioglitazone is the primary driver of PPARγ activity. nih.govnih.gov In contrast, the deuterium-stabilized (R)-enantiomer, known as PXL065, exhibits significantly lower binding affinity for PPARγ. nih.govresearchgate.net One study quantified this difference, showing that PXL065 had a 25-fold weaker binding affinity for PPARγ compared to the deuterium-stabilized (S)-enantiomer. nih.govresearchgate.net

While pioglitazone is a selective agonist for PPARγ, it has also been shown to have weak agonist activity at PPARα. frontiersin.orgnih.gov Studies using deuterated enantiomers have confirmed that neither the (R) nor the (S) form shows significant binding or agonist activity at PPARα or PPARδ. nih.gov This high selectivity is a key aspect of its therapeutic profile.

Comparative Binding Affinities of Pioglitazone Analogues

CompoundTarget ReceptorBinding Affinity (IC50)Agonist Activity (EC50)Reference
PXL065 ((R)-pioglitazone-d)PPARγ6.5 µM>100 µM nih.govresearchgate.net
d-S-pio ((S)-pioglitazone-d)PPARγ260 nM3.2 µM nih.govresearchgate.net
Pioglitazone (racemic mixture)PPARγNot explicitly stated in these sources4.6 µM researchgate.net
PXL065, d-S-pio, PioglitazonePPARαNo binding observedNo agonist activity nih.gov

Investigation of Isotope Effects on Binding Kinetics and Thermodynamics

Stabilizing the chiral center of pioglitazone with deuterium (B1214612) slows down the in-vivo interconversion of the (R) and (S) enantiomers. nih.govnih.gov This "deuterium-enabled chiral switching" allows for the administration of a single, stable enantiomer, leading to a significantly different pharmacokinetic profile compared to the racemic mixture. nih.gov This approach has demonstrated that dosing with a deuterium-stabilized enantiomer enriches the exposure to that specific form by 3- to 8-fold. nih.gov

While direct studies on the kinetic and thermodynamic isotope effects of Pioglitazone-d4(aryl) Hydrochloride binding to PPARs are not widely published, the principles of using deuterated ligands are well-established. Such studies would typically involve techniques like surface plasmon resonance or isothermal titration calorimetry to measure on- and off-rates and the enthalpic and entropic contributions to binding. These investigations can reveal subtle but important details about how the ligand settles into the binding pocket and the nature of the forces that hold it there. nih.gov

Cellular and Subcellular Mechanistic Studies

Beyond direct receptor binding, deuterated pioglitazone analogues serve as probes to explore the downstream consequences of receptor activation and other, non-PPAR-mediated effects.

Exploration of Cellular Signaling Pathways and Downstream Gene Expression Modulation

Pioglitazone's activation of PPARγ leads to the modulation of numerous genes involved in glucose and lipid metabolism, as well as inflammation. nih.govnih.govmdpi.com Labeled analogues can help trace the drug's influence on these complex networks.

Studies have shown that pioglitazone treatment upregulates the expression of genes involved in fatty acid metabolism and the PPAR signaling pathway itself, while downregulating genes associated with inflammatory responses. nih.govmdpi.com For example, pioglitazone can increase the expression of genes like Fabp4, CD36, and Fasn, all related to lipid regulation. mdpi.com It also enhances the expression of genes tied to mitochondrial function and adiponectin signaling. nih.gov

Furthermore, pioglitazone has been shown to influence other signaling pathways, such as the Wnt signaling pathway, and can impact the expression of various microRNAs and regulatory factors involved in cell differentiation and inflammation. spandidos-publications.commdpi.com Using deuterated probes in such studies can help to precisely link the presence of the drug to specific changes in gene expression over time, providing a clearer picture of its cellular mechanism of action. researchgate.net

Studies on Mitochondrial Pyruvate (B1213749) Metabolism Inhibition using Labeled Probes

Recent research has uncovered a significant, non-PPARγ-mediated mechanism of pioglitazone involving the inhibition of the mitochondrial pyruvate carrier (MPC). nih.govnih.govnih.gov The MPC is crucial for transporting pyruvate into the mitochondria, a key step in cellular respiration and glucose production.

Studies using deuterated pioglitazone enantiomers have been crucial in separating this effect from PPARγ activation. It has been demonstrated that both the (R)- and (S)-enantiomers of pioglitazone inhibit the MPC. nih.govnih.govresearchgate.net This is a critical finding, as the (R)-enantiomer (PXL065) has very weak PPARγ activity but retains its ability to inhibit the MPC, suggesting that many of the therapeutic benefits of pioglitazone may be linked to this mitochondrial action. nih.govnih.gov

Labeled probes, such as those incorporating radioactive isotopes like ¹⁴C, have been used to directly measure the effect of pioglitazone on pyruvate oxidation and ATP synthesis in isolated mitochondria. nih.govnih.gov These experiments show that pioglitazone dose-dependently inhibits pyruvate-driven respiration and glucose production in liver cells. nih.govnih.gov The use of deuterium-stabilized compounds like PXL065 in such assays confirms that this inhibition is a direct effect on mitochondrial metabolism, independent of its genomic actions through PPARγ. patsnap.comresearchgate.net

Inhibition of Mitochondrial Pyruvate-Driven Respiration

CompoundCell LineInhibition (IC50)Reference
PXL065 ((R)-pioglitazone-d)HepG27.3 µM researchgate.net
d-S-pio ((S)-pioglitazone-d)HepG29.5 µM researchgate.net

Advanced Spectroscopic Applications for Structural and Dynamic Insights

The replacement of hydrogen with deuterium provides a powerful tool for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govwikipedia.org

In mass spectrometry, the known mass difference between hydrogen and deuterium allows for the precise tracking of a drug and its metabolites. Chiral high-performance liquid chromatography coupled with tandem mass spectrometry has been used to analyze plasma samples from preclinical and clinical studies, accurately quantifying the concentrations of deuterated pioglitazone enantiomers. nih.govresearchgate.net

In NMR spectroscopy, deuterium substitution can simplify complex proton (¹H) spectra, as deuterium is effectively "invisible" in standard ¹H-NMR experiments. wikipedia.org This can be invaluable for studying the structure of a ligand when bound to its target protein. By selectively deuterating parts of the pioglitazone molecule, researchers can more easily identify the signals from the remaining protons and determine their location and environment within the receptor's binding pocket. acs.org This approach, combined with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed distance restraints to build high-resolution models of the ligand-receptor complex, offering profound insights into the structural basis of its activity. nih.govmdpi.com

Utilization of Deuterium Labeling in NMR Spectroscopy for Conformational Analysis and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. The substitution of hydrogen with deuterium (a stable isotope of hydrogen) can provide valuable insights into the conformational landscape of a molecule like pioglitazone.

Deuterium labeling simplifies complex proton (¹H) NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H-NMR conditions. This selective "silencing" of signals reduces spectral overlap and allows for a more straightforward analysis of the remaining proton signals. This can be particularly useful in resolving complex multiplets and facilitating the determination of coupling constants, which are crucial for defining torsional angles and, consequently, the molecule's conformation.

While specific studies detailing the conformational analysis of this compound using NMR are not extensively reported in the reviewed literature, the principles of the technique are well-established. For instance, by comparing the NMR spectra of deuterated and non-deuterated pioglitazone, researchers can infer changes in the conformational preferences of the molecule. Nuclear Overhauser Effect (NOE) experiments on such analogues can provide information about through-space proximities between different parts of the molecule, helping to build a more accurate model of its solution-state structure.

Furthermore, molecular dynamics simulations can be employed in conjunction with NMR data to generate a more dynamic picture of the molecule's behavior. Recent in silico studies have explored the interaction of pioglitazone with various biological targets, and such computational approaches could be enhanced by experimental data from deuterated analogues to refine the models of its conformational flexibility and binding modes.

Mass Spectrometry-Based Approaches for Investigating Protein-Ligand Interactions with Deuterated Pioglitazone

Mass spectrometry (MS) has emerged as a versatile and sensitive tool for studying non-covalent protein-ligand interactions. The use of deuterated ligands, such as this compound, can significantly enhance these investigations through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and by serving as internal standards for quantitative binding studies.

HDX-MS monitors the exchange of amide protons on the protein backbone with deuterium from a deuterated solvent. nih.gov Ligand binding can protect certain regions of the protein from this exchange, leading to a decrease in deuterium uptake in those areas. nih.govnih.gov By analyzing the mass shifts of proteolytic peptides, researchers can map the ligand binding site and allosteric changes in the protein's conformation upon binding. nih.gov The use of a deuterated ligand itself does not directly participate in the protein's hydrogen-deuterium exchange but is crucial in ensuring that the observed effects are due to the binding event.

Chemical proteomics approaches have successfully identified off-target binding partners for pioglitazone. nih.gov In such experiments, a drug derivative is immobilized on a solid support to capture interacting proteins from cell or tissue lysates. The bound proteins are then eluted and identified by tandem mass spectrometry. While not specifically detailing the use of this compound, these studies highlight the power of MS in identifying a broad range of protein interactions.

A significant area of research has been the investigation of deuterium-stabilized stereoisomers of pioglitazone. Pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that can interconvert in the body. nih.gov Deuteration at the chiral center has been shown to stabilize these enantiomers, allowing for the study of their individual pharmacological properties. nih.gov

Preclinical studies have demonstrated that the deuterium-stabilized (R)-enantiomer of pioglitazone (PXL065) retains the therapeutic efficacy of the parent drug in models of nonalcoholic steatohepatitis (NASH) but exhibits significantly reduced activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The (S)-enantiomer, on the other hand, appears to be primarily responsible for the PPARγ-mediated effects. nih.gov These findings were elucidated using mass spectrometry to quantify the exposure of each deuterated stereoisomer in vivo. nih.gov

The table below summarizes key findings from studies on deuterium-stabilized pioglitazone enantiomers, highlighting the differential effects observed, which were quantified using mass spectrometry.

Deuterated AnalogueKey FindingImplication
(R)-Pioglitazone (deuterium-stabilized) Retains efficacy in NASH models with little to no PPARγ activity. nih.govThe therapeutic benefits of pioglitazone in NASH may be largely independent of PPARγ activation.
(S)-Pioglitazone (deuterium-stabilized) Primarily responsible for PPARγ activity. nih.govThe side effects associated with PPARγ activation may be mitigated by using the (R)-enantiomer.
Deuteration at the chiral center Stabilizes the (R) and (S) enantiomers, preventing interconversion. nih.govAllows for the characterization of the individual pharmacology of each stereoisomer.

These studies underscore the utility of deuterium labeling in conjunction with mass spectrometry to unravel the complex pharmacology of drugs like pioglitazone and to identify the specific contributions of its different forms and their molecular targets.

Future Research Directions and Translational Methodological Advancements

Novel Applications of Aryl-Deuterated Pioglitazone (B448) in Systems Biology and Multi-Omics Research

The use of stable isotope-labeled compounds is a cornerstone of systems biology and multi-omics research, allowing for the comprehensive mapping of metabolic networks and the elucidation of a drug's journey through the body. fiveable.meyoutube.com Aryl-deuterated pioglitazone is exceptionally well-suited for these applications, serving as a tracer to quantitatively analyze its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com

By introducing Pioglitazone-d4(aryl) Hydrochloride into cellular or animal models, researchers can use mass spectrometry-based platforms to track the parent compound and its metabolites with high precision. The known mass shift imparted by the deuterium (B1214612) atoms allows for the clear differentiation of the administered drug from its endogenous or non-labeled counterparts. acs.org This approach is critical for:

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways influenced by pioglitazone. Researchers can trace the deuterated label as it is incorporated into various downstream metabolites, providing a dynamic view of how pioglitazone modulates cellular metabolism. fiveable.me

Metabolite Identification: Unambiguously identifying novel or previously uncharacterized metabolites of pioglitazone. The unique isotopic signature of the deuterated compound helps in distinguishing true metabolites from background noise in complex biological samples. chemicalsknowledgehub.comacs.org

Toxicogenomics and Proteomics: Integrating metabolomics data with genomic and proteomic analyses to understand the system-wide effects of the drug. For instance, researchers can correlate the formation of specific deuterated metabolites with changes in gene expression or protein abundance, offering mechanistic insights into both efficacy and potential off-target effects. acs.org

These integrated -omics approaches, powered by the use of aryl-deuterated pioglitazone, can provide an unparalleled, high-resolution map of the drug's interaction with the biological system.

Integration with Advanced Imaging Modalities for Molecular Tracing

Recent advancements in imaging technologies have enabled the non-invasive visualization of metabolic processes in real-time and in vivo. Deuterium metabolic imaging (DMI), a magnetic resonance (MR)-based technique, has emerged as a powerful method for mapping metabolic pathways without the use of ionizing radiation. nih.govyoutube.com This technique relies on the administration of a deuterium-labeled substrate and subsequent detection of its conversion into various metabolites by MR spectroscopy (MRS) or MR spectroscopic imaging (MRSI). nih.govumn.edu

This compound can be leveraged as a molecular probe in DMI studies to:

Visualize Drug Distribution: Track the accumulation and clearance of the drug in specific tissues and organs in real-time. This provides crucial information on target engagement and pharmacokinetic properties within a living organism. nih.govyoutube.com

Monitor Metabolic Response to Drug Intervention: Observe how the drug alters metabolic pathways in both healthy and diseased tissues. For example, in studies of nonalcoholic steatohepatitis (NASH), DMI could visualize changes in lipid and glucose metabolism within the liver following administration of deuterated pioglitazone. nih.govumn.edu

The integration of Pioglitazone-d4 with DMI offers a translational bridge from preclinical models to potential clinical applications, providing spatial and temporal information about the drug's behavior that is unattainable through conventional analytical methods. nih.govyoutube.com

Table 1: Comparison of Imaging Modalities for Deuterated Compound Tracing

Imaging ModalityPrincipleAdvantages for Pioglitazone-d4 TracingLimitations
Deuterium Metabolic Imaging (DMI) via MRS/MRSIDetects the magnetic resonance signal from deuterium nuclei after administration of a deuterated compound.Non-invasive, no ionizing radiation, provides chemical specificity to distinguish metabolites. nih.govumn.eduLower sensitivity compared to PET, requires high magnetic fields for optimal signal. nih.govumn.edu
Positron Emission Tomography (PET)Requires labeling with a positron-emitting isotope (e.g., Carbon-11, Fluorine-18).Extremely high sensitivity, well-established for quantitative imaging.Requires radiosynthesis, involves ionizing radiation, short half-life of isotopes. youtube.com
Mass Spectrometry Imaging (MSI)Measures the mass-to-charge ratio of molecules from a tissue slice surface.High chemical specificity, can simultaneously map the drug and its metabolites without specific labeling other than the stable isotope.Typically requires ex vivo tissue sections, challenges in absolute quantification.

Theoretical and Computational Modeling of Deuterium Isotope Effects in Drug Action and Metabolism

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. neulandlabs.com This difference in bond energy is the origin of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. neulandlabs.comnih.gov This effect is particularly relevant for metabolic processes mediated by enzymes like the cytochrome P450 (CYP) family, which often involve the cleavage of C-H bonds as a rate-limiting step. plos.orgnih.gov

Computational modeling and theoretical chemistry provide powerful tools to predict and interpret the consequences of deuteration on pioglitazone's behavior. nih.gov These approaches can be used to:

Predict Metabolic Switching: Model how blocking a primary site of metabolism through deuteration might shift the metabolic process to alternative sites on the molecule. This is crucial for anticipating the formation of different metabolites that could have altered efficacy or safety profiles. nih.govnih.gov

Calculate the Magnitude of the KIE: Use quantum mechanics/molecular mechanics (QM/MM) simulations to calculate the theoretical KIE for specific metabolic reactions. This can help rationalize experimentally observed changes in clearance and metabolite formation. plos.org

Refine Understanding of Enzyme-Substrate Interactions: Employ molecular docking and dynamics simulations to understand how the deuterated compound fits into the active site of metabolic enzymes. plos.orgnih.gov Although the structural change is minimal, subtle effects on binding orientation and dynamics can influence the metabolic outcome. cchmc.org

By combining in silico predictions with in vitro and in vivo experimental data, a more complete and predictive model of how aryl-deuteration impacts pioglitazone's action and metabolism can be constructed. plos.orgnih.gov

Potential for Developing New Deuterated Pioglitazone Analogues with Enhanced Research Attributes

The knowledge gained from studying this compound can drive the development of a new generation of deuterated analogues with tailored properties for specific research questions. The strategic placement of deuterium can be used to create molecules with fine-tuned pharmacokinetic and pharmacodynamic profiles. nih.govuniupo.it

A prime example of this strategy is the development of PXL065, the deuterium-stabilized (R)-enantiomer of pioglitazone. nih.govresearchgate.net Pioglitazone itself is a racemic mixture of two enantiomers, (R)- and (S)-pioglitazone, that rapidly interconvert in the body. nih.govnih.gov By using deuterium to stabilize the chiral center, researchers were able to isolate the (R)-enantiomer and study its properties independently. nih.govresearchgate.net This led to the discovery that PXL065 retains the anti-inflammatory and metabolic benefits seen in models of NASH and X-linked adrenoleukodystrophy (ALD), but with significantly reduced activation of the PPARγ receptor. nih.govhenryford.comresearchgate.net Since PPARγ activation is linked to side effects like weight gain, PXL065 represents a potentially safer therapeutic candidate. researchgate.netresearchgate.net

Future research can build on this success by:

Site-Selective Deuteration: Creating a panel of pioglitazone analogues with deuterium placed at different metabolic "hot spots" to systematically probe the function of various metabolic pathways.

Combining Deuteration with Other Chemical Modifications: Synthesizing novel analogues that incorporate both deuterium and other functional groups to explore new pharmacological activities or further optimize research characteristics.

Developing Deuterated Standards for Quantitative Analysis: Synthesizing deuterated versions of pioglitazone's major metabolites to serve as highly accurate internal standards for quantitative mass spectrometry assays. youtube.com

This "precision deuteration" approach transforms the isotope from a simple tracer into a strategic tool for medicinal chemistry, enabling the design of research compounds with precisely engineered properties. nih.govuniupo.it

Q & A

Q. What validated analytical methods are recommended for quantifying Pioglitazone-d4(aryl) Hydrochloride in pharmacokinetic studies?

this compound requires precise quantification due to its isotopic labeling. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Adjust chromatographic conditions (e.g., mobile phase composition, column type) to account for deuterium-induced retention time shifts compared to non-deuterated analogs. Calibration curves should include deuterated internal standards (e.g., Pioglitazone-d4 Ketone (M-III) ) to correct for matrix effects. Validate methods per ICH guidelines, ensuring linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .

Q. How can researchers confirm the structural integrity and deuterium incorporation efficiency of synthesized this compound?

Use nuclear magnetic resonance (¹H/²H NMR) to verify deuterium placement at the aryl positions. Compare ¹H NMR spectra of non-deuterated Pioglitazone hydrochloride (δ 7.2–7.4 ppm for aromatic protons) with deuterated analogs to confirm proton replacement. Mass spectrometry (HRMS) should show a +4 Da shift (e.g., m/z 357.1 → 361.1 for [M+H]+) . Isotopic purity (>98%) can be quantified via isotopic distribution analysis using LC-MS .

Q. What stability testing protocols are critical for this compound under experimental storage conditions?

Conduct accelerated stability studies under ICH Q1A(R2) guidelines. Exclude the compound to thermal stress (40°C/75% RH), photodegradation (ICH Q1B), and hydrolytic conditions (pH 1–9). Monitor degradation products (e.g., Hydroxy Pioglitazone-d4 (M-IV) ) via stability-indicating HPLC methods . Store lyophilized forms at -20°C in amber vials to minimize deuterium exchange and oxidation .

Advanced Research Questions

Q. How do deuterium substitutions at aryl positions influence this compound’s metabolic stability compared to non-deuterated analogs?

Deuterium’s kinetic isotope effect (KIE) reduces oxidative metabolism at labeled sites. In vitro assays using human liver microsomes (HLMs) can compare intrinsic clearance (CLint) between Pioglitazone and Pioglitazone-d4. Monitor metabolites (e.g., M-II, M-III, M-IV ) via LC-MS. If KIE >1.5, deuterium enhances metabolic stability, extending half-life in vivo. However, confirm site-specific effects via deuterium mapping in CYP450 isoforms (e.g., CYP2C8, CYP3A4) .

Q. What experimental strategies resolve contradictory data on PPARγ activation potency between this compound and its parent compound?

Discrepancies in reported EC50 values (e.g., 0.93 μM vs. 0.99 μM for human vs. murine PPARγ ) may arise from assay variability. Standardize transactivation assays using:

  • Cell lines : HEK293 transfected with human PPARγ-luciferase reporters.
  • Controls : Co-treatment with GW9662 (PPARγ antagonist) to confirm specificity.
  • Dose-response curves : 10-point dilution series (1 nM–100 μM), triplicate replicates.
    Normalize data to Rosiglitazone (positive control) and correct for deuterium’s solvent isotope effects .

Q. How can isotopic labeling be optimized to minimize off-target effects in this compound while retaining PPARγ binding affinity?

Use computational docking (e.g., Autodock Vina) to model deuterium’s impact on PPARγ’s ligand-binding domain (LBD). Prioritize labeling at metabolically vulnerable positions (e.g., para-aryl hydrogens ) to maximize KIE without altering steric interactions. Validate via:

  • Surface plasmon resonance (SPR) : Compare binding kinetics (KD, kon/koff) of deuterated vs. non-deuterated forms.
  • X-ray crystallography : Resolve deuterium placement in PPARγ-LBD co-crystals .

Q. What in vitro/in vivo models are suitable for evaluating the tissue-specific distribution of this compound?

  • In vitro : Caco-2 cell monolayers to assess permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption).
  • In vivo : Sprague-Dawley rats dosed orally (10 mg/kg). Use whole-body autoradiography or LC-MS/MS to quantify deuterated compound in target tissues (e.g., adipose, liver). Compare AUC0–24h and tissue-to-plasma ratios against non-deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.